Antibacterial agent 63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

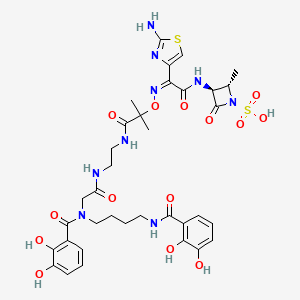

Properties

Molecular Formula |

C35H43N9O14S2 |

|---|---|

Molecular Weight |

877.9 g/mol |

IUPAC Name |

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |

InChI |

InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |

InChI Key |

PYTPQSVERNRQFV-VBSLVJBFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |

Origin of Product |

United States |

Foundational & Exploratory

The "Trojan Horse" Mechanism of Antibacterial Agent 63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 63 is a novel siderophore-conjugated monobactam antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. The core of its efficacy lies in a "Trojan Horse" strategy, wherein the agent utilizes the bacterium's own iron uptake system to facilitate entry and deliver the potent β-lactam antibiotic, aztreonam, to its intracellular target.

Core Mechanism of Action: Siderophore-Mediated Drug Uptake

This compound is a conjugate of aztreonam and a bis-catechol siderophore mimetic.[1][2] This design leverages the essential iron acquisition systems of Gram-negative bacteria. Under iron-limited conditions, often found in the host environment, these bacteria upregulate the expression of outer membrane receptors that recognize and transport iron-bound siderophores into the periplasmic space.

The siderophore component of this compound mimics natural siderophores, effectively hijacking this transport system to shuttle the conjugated aztreonam across the outer membrane, a significant barrier for many antibiotics. Once in the periplasm, the aztreonam component exerts its antibacterial effect.

Signaling Pathway: The "Trojan Horse" Entry

The following diagram illustrates the proposed mechanism of action for this compound.

References

In Vitro Antibacterial Spectrum of Antibacterial Agent 63: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of the novel investigational compound, Antibacterial Agent 63. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its antibacterial activity, the methodologies used for its evaluation, and a putative mechanism of action.

Introduction

This compound is a novel synthetic molecule designed to address the growing challenge of antimicrobial resistance. This guide summarizes its in vitro activity against a panel of clinically relevant bacterial pathogens, outlines the standard protocols for determining its inhibitory concentrations, and visualizes the experimental workflow and a proposed mechanism of action.

In Vitro Antibacterial Activity

The antibacterial spectrum of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a diverse panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]

Data Summary

The results of the in vitro susceptibility testing are summarized in the table below. The data indicate that this compound exhibits potent activity, particularly against Gram-negative bacteria.

| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 29213 | 16 | Moderate |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 | Moderate |

| Enterococcus faecalis | ATCC 29212 | 64 | Low Activity |

| Streptococcus pneumoniae | ATCC 49619 | 8 | Potent |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | 0.5 | Very Potent |

| Klebsiella pneumoniae | ATCC 700603 | 1 | Very Potent |

| Pseudomonas aeruginosa | ATCC 27853 | 2 | Potent |

| Acinetobacter baumannii | ATCC 19606 | 4 | Potent |

-

MIC Interpretation: Very Potent (≤1 µg/mL), Potent (2-8 µg/mL), Moderate (16-32 µg/mL), Low Activity (≥64 µg/mL).

Experimental Protocols

The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]

Broth Microdilution Method for MIC Determination

-

Preparation of Antibacterial Agent Stock Solution: A stock solution of this compound was prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the agent across the plate.[4][5]

-

Preparation of Bacterial Inoculum:

-

Bacterial strains were cultured on appropriate agar plates for 18-24 hours.

-

Several colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the serially diluted this compound. The plate was then incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth.[4] Control wells (containing no antibacterial agent) were checked to ensure adequate bacterial growth.

Visualized Workflows and Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution protocol for determining the in vitro antibacterial spectrum of a compound.

Putative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with bacterial cell wall synthesis. The following diagram illustrates a generalized pathway for this mechanism, similar to that of beta-lactam antibiotics.

In this proposed pathway, this compound is hypothesized to bind to and inhibit Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final transpeptidation step in peptidoglycan synthesis, which cross-links the peptide chains to create a stable cell wall. Inhibition of this process leads to a weakened cell wall and subsequent cell lysis.

Conclusion

This compound demonstrates a promising in vitro antibacterial profile, with potent activity against a range of clinically significant pathogens, especially Gram-negative bacteria. The standardized methodologies outlined in this guide provide a robust framework for its continued evaluation. Further studies are underway to elucidate its precise mechanism of action and to assess its efficacy in in vivo models.

References

Target Identification of Antibacterial Agent 63 in Bacteria

An In-depth Technical Guide

This guide provides a comprehensive overview of the experimental strategies and methodologies employed to identify the molecular target of the novel antibacterial compound, Agent 63. The following sections detail the quantitative data derived from biochemical and biophysical assays, step-by-step experimental protocols, and visual representations of the key workflows and the elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery.

Quantitative Data Summary

The antibacterial activity of Agent 63 was initially confirmed against a panel of pathogenic bacteria. Subsequent target identification efforts focused on a multi-pronged approach, including affinity purification coupled with mass spectrometry, enzymatic assays, and biophysical interaction analysis. The data strongly indicate that Agent 63 targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Table 1: Enzymatic Inhibition of E. coli DNA Gyrase by Agent 63

This table summarizes the inhibitory activity of Agent 63 against the supercoiling function of purified E. coli DNA gyrase. The IC₅₀ value represents the concentration of Agent 63 required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |

| Agent 63 | E. coli DNA Gyrase | Supercoiling Inhibition | 0.85 ± 0.12 |

| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling Inhibition | 0.25 ± 0.05 |

Table 2: Affinity Chromatography Pulldown Results

This table shows the top protein candidates identified by mass spectrometry from an E. coli lysate pulldown experiment using biotin-tagged Agent 63. The score is a measure of confidence in the protein identification based on the number and quality of matched peptides.

| Rank | Identified Protein | Gene Name | UniProt ID | Score | Peptide Count |

| 1 | DNA gyrase subunit A | gyrA | P0A2V0 | 1254 | 45 |

| 2 | DNA gyrase subunit B | gyrB | P0A2V3 | 987 | 32 |

| 3 | Elongation factor Tu | tufA | P0CE47 | 210 | 8 |

| 4 | Chaperone protein DnaK | dnaK | P0A6Y8 | 155 | 6 |

Table 3: Thermal Shift Assay for Target Engagement

This table presents the change in the melting temperature (ΔTm) of purified DNA gyrase subunits A and B in the presence of Agent 63. A significant increase in Tm indicates direct binding and stabilization of the protein by the compound.[1][2][3]

| Protein Target | Ligand | ΔTm (°C) |

| DNA Gyrase Subunit A | Agent 63 | +0.5 |

| DNA Gyrase Subunit B | Agent 63 | +5.8 |

| DNA Gyrase Subunit B | Novobiocin (Control) | +6.2 |

| Bovine Serum Albumin | Agent 63 | +0.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques in antibacterial target identification.[4][5]

Protocol: Affinity Chromatography Pulldown

This protocol describes the procedure for identifying protein targets of Agent 63 from a bacterial lysate using an affinity-based pulldown approach.[6][7][8]

Materials:

-

Biotin-conjugated Agent 63

-

Streptavidin-coated magnetic beads

-

E. coli (e.g., strain MG1655) cell culture

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% Triton X-100

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM biotin

Procedure:

-

Lysate Preparation: Grow E. coli to mid-log phase, harvest by centrifugation, and resuspend in Lysis Buffer. Lyse cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Bead Preparation: Wash streptavidin beads three times with Lysis Buffer. Incubate the beads with biotin-conjugated Agent 63 for 1 hour at room temperature to immobilize the probe. Wash away unbound probe.

-

Affinity Pulldown: Incubate the immobilized beads with the clarified E. coli lysate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.[7]

-

Elution: Elute the bound proteins by incubating the beads in Elution Buffer for 10 minutes at 95°C.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE. The gel is stained, and protein bands of interest are excised. In-gel trypsin digestion is performed, and the resulting peptides are extracted for analysis by LC-MS/MS.

-

Protein Identification: The acquired mass spectra are searched against a protein database to identify the bound proteins.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol details the method for measuring the inhibitory effect of Agent 63 on the DNA supercoiling activity of E. coli DNA gyrase.[9][10][11]

Materials:

-

Purified E. coli DNA gyrase enzyme

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Agent 63 dissolved in DMSO

-

Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in a final volume of 20 µL. To each tube, add 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of Agent 63.

-

Enzyme Addition: Initiate the reaction by adding 1 unit of E. coli DNA gyrase. For the negative control, add water instead of the enzyme.

-

Incubation: Incubate the reactions at 37°C for 1 hour.[10]

-

Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer.

-

Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run the gel at 80V for 2 hours.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled (inhibited) and relaxed (active) forms of the plasmid will migrate differently, allowing for quantification of inhibition.

Protocol: Thermal Shift Assay (TSA)

This protocol outlines the procedure for a thermal shift assay to confirm the direct binding of Agent 63 to its protein target by measuring changes in protein thermal stability.[1][2][3][13][14]

Materials:

-

Purified target protein (e.g., DNA Gyrase Subunit B)

-

SYPRO Orange dye (5000X stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Agent 63 dissolved in DMSO

-

Real-Time PCR instrument capable of fluorescence detection

Procedure:

-

Reaction Mixture: In a 96-well PCR plate, prepare a 20 µL reaction mixture containing the target protein at a final concentration of 2 µM, SYPRO Orange dye at a final concentration of 5X, and Agent 63 at the desired concentration (e.g., 10 µM).

-

Controls: Include a "no ligand" control (with DMSO vehicle) and a "no protein" control for background fluorescence.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow for ligand binding.

-

Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the "no ligand" control from the Tm of the sample with Agent 63.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of action for Agent 63.

Caption: High-level workflow for identifying DNA gyrase as the target of Agent 63.

Caption: Step-by-step experimental workflow for the affinity pulldown procedure.

Caption: Agent 63 inhibits the DNA gyrase cycle by binding to the GyrB subunit.

References

- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. conductscience.com [conductscience.com]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. topogen.com [topogen.com]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]

The Trojan Horse Strategy: Enhancing Aztreonam's Potency Through Siderophore Conjugation with "Antibacterial Agent 63"

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of a Novel Siderophore-Monobactam Conjugate

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. In response, innovative therapeutic strategies are paramount. One such promising approach is the "Trojan Horse" strategy, which involves conjugating antibiotics to siderophores—small molecules that bacteria use to acquire essential iron. This guide delves into the structure-activity relationship (SAR) of "Antibacterial agent 63," a novel conjugate of the monobactam antibiotic aztreonam and a siderophore mimetic, which demonstrates significantly expanded activity against challenging Gram-negative bacteria.

Introduction: Overcoming Gram-Negative Resistance

Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, limiting the entry of many antibiotics. Additionally, the production of β-lactamases, enzymes that degrade β-lactam antibiotics like aztreonam, is a common resistance mechanism. The "Trojan Horse" approach circumvents these defenses by hijacking the bacteria's own iron uptake systems. Bacteria actively transport siderophore-iron complexes across their outer membrane. By attaching an antibiotic to a siderophore, the drug is effectively smuggled into the bacterial cell, bypassing resistance mechanisms and reaching its target in higher concentrations.

"this compound" is a conjugate of aztreonam and a bis-catechol siderophore mimetic.[1][2] Aztreonam, the only clinically approved monobactam, is effective against many Gram-negative bacteria but has limited activity against some of the most problematic MDR strains.[1][2][3] The conjugation to a siderophore is designed to enhance its uptake into these resistant bacteria.

Structure-Activity Relationship (SAR) of Aztreonam-Siderophore Conjugates

The core concept behind the SAR of aztreonam-siderophore conjugates is the modification of the aztreonam molecule in a way that does not compromise its intrinsic antibacterial activity but rather enhances its penetration into target bacteria. Early SAR studies on monobactams established the key structural features required for their activity.[1][2][3] The development of "this compound" and similar conjugates has shown that extending the side chain of aztreonam by coupling its free carboxylic acid with a siderophore mimetic is a viable strategy to significantly boost its potency against MDR strains.[1][2]

The choice of the siderophore component is critical. The bis-catechol moiety in the siderophore mimetic of "this compound" is designed to chelate iron and be recognized by the bacterial iron transport systems. This recognition facilitates the active transport of the entire conjugate into the periplasmic space of Gram-negative bacteria.

Quantitative Data: In Vitro Antibacterial Activity

The enhanced efficacy of aztreonam-siderophore conjugates is evident from their minimum inhibitory concentration (MIC) values against a panel of clinically relevant Gram-negative bacteria. The following table summarizes the in vitro activity of aztreonam and its conjugates, including a compound structurally analogous to "this compound" (conjugate 27 from the cited literature), against various bacterial strains. The data is presented as MIC in µg/mL.

| Compound | E. coli ATCC 25922 | K. pneumoniae ATCC 13883 | P. aeruginosa ATCC 27853 | A. baumannii ATCC 19606 | P. aeruginosa (Cephalosporinase-producing) | A. baumannii (Carbapenemase-producing) |

| Aztreonam | 0.125 | 0.125 | 8 | 32 | >128 | 64 |

| Conjugate 27 | 0.06 | 0.03 | 0.5 | 0.25 | 2 | 1 |

Data sourced from Liu et al., 2021.[2]

As the data indicates, the siderophore conjugate exhibits significantly lower MIC values compared to the parent drug, aztreonam, particularly against resistant strains of P. aeruginosa and A. baumannii. This highlights the success of the siderophore-mediated delivery in overcoming resistance.

Experimental Protocols

General Synthesis of Aztreonam-Siderophore Conjugates

The synthesis of "this compound" and related conjugates involves the coupling of the carboxylic acid on the aminothiazoloxime side chain of aztreonam with a suitable amine-functionalized siderophore mimetic. A general procedure is as follows:

-

Activation of Aztreonam: Aztreonam is dissolved in a suitable organic solvent (e.g., dimethylformamide, DMF). A coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base, such as diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group.

-

Coupling Reaction: The amine-functionalized siderophore mimetic is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude product is purified using an appropriate chromatographic method, such as preparative high-performance liquid chromatography (HPLC), to yield the final aztreonam-siderophore conjugate. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[2]

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of the compounds are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.

-

Preparation of Microdilution Plates: The test compounds are serially diluted in broth in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

For siderophore-antibiotic conjugates, it is crucial to perform these assays in iron-deficient media to mimic the iron-limited conditions in a host and to promote the expression of siderophore uptake systems by the bacteria.[2]

Visualizations

The "Trojan Horse" mechanism of action for "this compound" can be visualized as a signaling pathway, and the experimental workflow for its evaluation can be depicted in a structured diagram.

References

- 1. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling "Antibacterial Agent 63": A Technical Guide to Silver Nanoparticles Synthesized via Paenibacillus sp. MAHUQ-63 for Combating Gram-Positive Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Antibacterial Agent 63," identified as silver nanoparticles (AgNPs) biosynthesized using the bacterium Paenibacillus sp. MAHUQ-63. While the initial research on this specific agent focused on its efficacy against Gram-negative bacteria and fungi, this document extrapolates and details its potential application against Gram-positive bacteria. This guide synthesizes the available information on its synthesis, proposed mechanisms of action against Gram-positive pathogens, and relevant experimental protocols, supplemented with comparative efficacy data from other biologically synthesized silver nanoparticles.

Introduction

The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global health. Silver nanoparticles (AgNPs) have garnered significant attention as a promising alternative or adjunct to conventional antibiotics due to their broad-spectrum antimicrobial activity. This guide focuses on a specific iteration of biogenic AgNPs, produced by the novel bacterial strain Paenibacillus sp. MAHUQ-63. While direct experimental data on the efficacy of these specific nanoparticles against Gram-positive bacteria is not yet available in published literature, this document outlines the established synthesis protocol and explores the well-understood mechanisms by which AgNPs, in general, exert their antibacterial effects on Gram-positive organisms.

Synthesis of "this compound"

The green synthesis of silver nanoparticles using Paenibacillus sp. MAHUQ-63 offers an eco-friendly and efficient method for producing this antimicrobial agent. The process, as detailed in the foundational study, leverages the metabolic products of the bacterium to reduce silver ions into nanoparticles.

Experimental Protocol: Green Synthesis

The synthesis of AgNPs using the culture supernatant of Paenibacillus sp. MAHUQ-63 involves the following steps[1]:

-

Bacterial Culture: Paenibacillus sp. MAHUQ-63 is cultured in a suitable broth medium (e.g., R2A broth) at 30°C with shaking for 72 hours.

-

Supernatant Collection: The bacterial culture is centrifuged to separate the cells from the culture supernatant.

-

Nanoparticle Synthesis: Silver nitrate (AgNO₃) is added to the collected supernatant to a final concentration of 1.5 mM. The reaction mixture is then incubated in the dark at 33°C with constant agitation for 48 hours.

-

Confirmation of Synthesis: The formation of AgNPs is indicated by a color change of the solution and can be confirmed by UV-Visible spectroscopy.

-

Collection and Purification: The synthesized AgNPs are collected by centrifugation and washed with deionized water to remove any residual reactants.

Mechanism of Action against Gram-Positive Bacteria

While the specific interactions of Paenibacillus sp. MAHUQ-63-synthesized AgNPs with Gram-positive bacteria have not been explicitly studied, the general mechanisms of AgNP antibacterial activity are well-documented and can be extrapolated. The thicker peptidoglycan layer of Gram-positive bacteria, in comparison to the outer membrane of Gram-negative bacteria, is a key differentiator in the interaction.

The proposed mechanisms include:

-

Cell Wall and Membrane Interaction: AgNPs adhere to the surface of the bacterial cell wall, which is rich in teichoic acids in Gram-positive bacteria. This interaction can disrupt the cell wall integrity. Subsequently, AgNPs can penetrate the cell and interact with the cytoplasmic membrane, leading to increased permeability and leakage of intracellular components[2][3][4].

-

Generation of Reactive Oxygen Species (ROS): AgNPs are known to catalyze the production of ROS, such as superoxide radicals and hydroxyl radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death[4][5].

-

Inhibition of Protein Synthesis: Silver ions released from the nanoparticles can interact with sulfhydryl groups in bacterial proteins and enzymes, leading to their inactivation. This can disrupt essential metabolic pathways and inhibit protein synthesis[2].

-

DNA Damage: AgNPs can interact with the bacterial DNA, causing structural damage and interfering with DNA replication processes[4][5].

Antibacterial Efficacy: A Comparative Overview

As previously stated, quantitative data for the antibacterial activity of Paenibacillus sp. MAHUQ-63-synthesized AgNPs against Gram-positive bacteria is not available. However, to provide a relevant context for researchers, the following tables summarize the Minimum Inhibitory Concentrations (MICs) of other biologically synthesized AgNPs against common Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Biogenic Silver Nanoparticles against Staphylococcus aureus

| Synthesizing Organism | S. aureus Strain | MIC (µg/mL) | Reference |

| Fusarium oxysporum | ATCC 25904 | 3.75 - 15 | [2][6] |

| Gardenia thailandica extract | Clinical Isolates | 4 - 64 | [3] |

| Bacillus subtilis | MRSA | 230 | [7] |

| Fusarium semitectum | ATCC 29212 | 30 | [8] |

| Bacillus subtilis | Multidrug Resistant | 3.1 - 25 | [9] |

Table 2: Minimum Inhibitory Concentration (MIC) of Biogenic Silver Nanoparticles against Other Gram-Positive Bacteria

| Synthesizing Organism | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Bacillus subtilis | 26-D | Not specified, but active | [10] |

| Azadirachta indica extract | Enterococcus faecalis | - | 100 | [11] |

| Fusarium culmorum | Staphylococcus aureus | ATCC 25923 | 16 - 64 | [12] |

| Fusarium oxysporum | Enterococcus faecalis | - | 0.84 - 1.68 | [13] |

Experimental Protocols for Antibacterial Susceptibility Testing

Standardized methods are crucial for evaluating the antibacterial efficacy of AgNPs. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture of the Gram-positive bacterium.

-

Serial Dilutions of AgNPs: A two-fold serial dilution of the AgNP stock solution is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no AgNPs) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of AgNPs in which no visible turbidity (bacterial growth) is observed[14].

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the AgNPs that results in no bacterial growth on the agar plate, indicating a 99.9% killing of the initial bacterial inoculum[14].

Conclusion and Future Directions

The silver nanoparticles synthesized using Paenibacillus sp. MAHUQ-63, referred to here as "this compound," represent a promising avenue for the development of novel antibacterial therapies. While current research has not directly assessed its efficacy against Gram-positive bacteria, the well-established antimicrobial mechanisms of silver nanoparticles suggest a high potential for activity. The data presented from analogous biogenic AgNPs further supports this potential.

Future research should prioritize the in-vitro evaluation of "this compound" against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Elucidating the precise molecular interactions and signaling pathways affected by these specific nanoparticles will be crucial for their optimization and potential clinical translation. Furthermore, in vivo studies are warranted to assess the safety and efficacy of this agent in preclinical models of Gram-positive infections. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Bacterial mediated green synthesis of silver nanoparticles and their antibacterial and antifungal activities against drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biogenic silver nanoparticles: in vitro activity against Staphylococcus aureus methicillin-resistant (MRSA) and multidrug-resistant coagulase-negative Staphylococcus (CoNS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Bactericidal Effect of Silver Nanoparticles Synthesised from Enterococcus Species : Oriental Journal of Chemistry [orientjchem.org]

- 6. Biogenic silver nanoparticles: in vitro activity against Staphylococcus aureus methicillin-resistant (MRSA) and multidrug-resistant coagulase-negative Staphylococcus (CoNS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of silver nanoparticles by Bacillus subtilis and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Efficacy of Biosynthesized Silver Nanoparticles against Enterococcus faecalis Biofilm: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of Bacillus subtilis silver nanoparticles [imrpress.com]

- 10. Biological activity of silver nanoparticles synthesized with Paenibacillus polymyxa exopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comparative Evaluation of Antimicrobial and Cytotoxic Efficacy of Biosynthesized Silver Nanoparticles and Chemically Synthesized Silver Nanoparticles Against Enterococcus faecalis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biogenic nanosilver bearing antimicrobial and antibiofilm activities and its potential for application in agriculture and industry [frontiersin.org]

- 13. Biogenic silver nanoparticles' antibacterial activity and cytotoxicity on human hepatocarcinoma cells (Huh-7) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: An In-depth Technical Guide to Antibacterial Agent 63 Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. In response, innovative therapeutic strategies are paramount. One such promising approach is the "Trojan Horse" strategy, which involves conjugating an antibiotic to a molecule that is actively transported into the bacterial cell. This guide provides a detailed overview of a novel antibacterial agent, referred to herein as Antibacterial Agent 63 , a conjugate of the monobactam antibiotic aztreonam with a bis-catechol siderophore mimetic. This agent demonstrates significantly enhanced activity against problematic MDR Gram-negative bacteria.[1][2][3]

Core Concept: The Siderophore-Drug Conjugate Approach

Gram-negative bacteria have a critical requirement for iron for their survival and virulence. In the iron-limited environment of a host organism, these bacteria secrete high-affinity iron chelators called siderophores. These siderophores scavenge ferric iron from the host's iron-binding proteins. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell.

The "Trojan Horse" strategy exploits this natural iron acquisition system. By attaching an antibiotic to a siderophore, the resulting conjugate can deceive the bacterium into actively transporting the antibiotic into its own cytoplasm, bypassing common resistance mechanisms such as efflux pumps and reduced membrane permeability.[1] this compound utilizes this principle by linking aztreonam to a siderophore mimetic, thereby facilitating its entry into target bacteria.[1][2][3]

Quantitative Data: In Vitro Antibacterial Activity

The in vitro antibacterial efficacy of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative bacteria, including multidrug-resistant strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the MIC values for two key conjugates, designated as Compound 27 and Compound 30 in the source literature, which for the purpose of this guide are representative of "this compound".

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Aztreonam and Siderophore Conjugates against Gram-negative Bacteria [1]

| Bacterial Strain | Aztreonam (Parent Drug) | Compound 27 | Compound 30 |

| Escherichia coli ATCC 25922 | 0.03 | 0.06 | 0.06 |

| Klebsiella pneumoniae ATCC 13883 | 0.03 | 0.12 | 0.12 |

| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.25 | 0.25 |

| Pseudomonas aeruginosa (Cephalosporinase-producing) | >128 | 1 | 2 |

| Acinetobacter baumannii ATCC 19606 | 32 | 0.12 | 0.25 |

| Acinetobacter baumannii (Carbapenemase-producing) | >128 | 0.5 | 1 |

Data sourced from Liu R, et al. ACS Infect Dis. 2021.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method in accordance with established protocols.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB), iron-deficient

-

Bacterial cultures grown to logarithmic phase

-

Stock solutions of test compounds (this compound, Aztreonam)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted in iron-deficient CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds were serially diluted two-fold across the wells of a 96-well microtiter plate containing iron-deficient CAMHB.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the compound) and a sterility control well (containing only broth) were included on each plate.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: Following incubation, the MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Synthesis of this compound (General Scheme)

The synthesis of the aztreonam-siderophore conjugates involved a multi-step process. A representative synthetic scheme is outlined below.

Materials:

-

Aztreonam

-

Bis-catechol siderophore mimetic with a suitable linker

-

Coupling reagents (e.g., EDC, NHS)

-

Appropriate solvents and purification reagents

General Procedure:

-

Activation of Aztreonam: The carboxylic acid group on the side chain of aztreonam was activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

-

Coupling Reaction: The activated aztreonam was then reacted with the amine-functionalized bis-catechol siderophore mimetic. The reaction was carried out in a suitable solvent system and monitored for completion.

-

Purification: The final conjugate was purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the desired this compound.

Visualizations

Signaling Pathway: The "Trojan Horse" Mechanism

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the exploitation of the bacterial iron uptake system.

Caption: "Trojan Horse" mechanism of this compound.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized and critical procedure in antimicrobial susceptibility testing.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound, an aztreonam-siderophore conjugate, represents a promising advancement in the fight against multidrug-resistant Gram-negative bacteria. By hijacking the bacteria's own iron uptake machinery, this agent effectively delivers the antibiotic to its target, resulting in potent antibacterial activity, even against strains resistant to the parent drug. The data and protocols presented in this guide underscore the potential of the "Trojan Horse" strategy in revitalizing existing antibiotics and developing novel therapeutics to address the urgent threat of antimicrobial resistance. Continued research and development in this area are crucial for replenishing the antibiotic pipeline.

References

- 1. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Antibacterial Agent 63

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 63 represents a promising class of antimicrobial compounds engineered to combat multidrug-resistant (MDR) Gram-negative bacteria. This agent is a conjugate of the monobactam antibiotic aztreonam and a siderophore mimetic, designed to exploit bacterial iron uptake systems for targeted drug delivery. This "Trojan horse" strategy allows the antibiotic to bypass common resistance mechanisms, such as porin channel mutations and efflux pumps, leading to significantly enhanced potency against challenging pathogens. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of this compound and its close analogs.

Physicochemical Properties

While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this guide presents representative data for closely related and well-characterized aztreonam-bis-catechol siderophore conjugates, such as those described by Liu et al. (2021). These conjugates share the same core structure and mechanism of action.

Table 1: General Physicochemical Properties of Aztreonam-Siderophore Conjugates

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO and DMF:methanol mixtures. A solubilized form of aztreonam is freely soluble in water due to formulation with L-Arginine. | [3][4][5] |

| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. | [1] |

| Chemical Stability | Stable under recommended storage conditions. Hydrolytic stability in pH 7 buffer at room temperature for 24 hours is reduced compared to aztreonam alone, with approximately 25-33% of the conjugate remaining. | [1][2] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Aztreonam-Bis-Catechol Conjugates

| Compound (as per Liu et al., 2021) | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Conjugate 27 | C₃₅H₄₄N₉O₁₄S₂ | 878.2444 | 878.2429 |

| Conjugate 30 | C₃₇H₄₇N₁₀O₁₆S₂ | 951.2607 | 951.2611 |

Data from Liu et al., 2021.[2]

Mechanism of Action

The enhanced antibacterial activity of agent 63 is attributed to its dual-action mechanism, combining active transport via siderophore pathways with the potent inhibitory action of aztreonam on bacterial cell wall synthesis.

Siderophore-Mediated "Trojan Horse" Entry

Gram-negative bacteria require iron for survival and have evolved sophisticated systems to acquire it from their environment. These systems rely on the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). Once a siderophore chelates iron, the resulting complex is recognized by specific outer membrane receptors and actively transported into the periplasmic space.

This compound mimics this natural process. The siderophore component of the conjugate chelates iron in the extracellular environment. This complex is then recognized by the bacterial iron uptake machinery and transported across the outer membrane. This active transport mechanism allows the drug to accumulate in the periplasm at concentrations much higher than could be achieved by passive diffusion, effectively bypassing resistance mechanisms that limit the entry of conventional antibiotics.[6][7]

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Once in the periplasm, the aztreonam "warhead" of the conjugate exerts its antibacterial effect. Aztreonam is a β-lactam antibiotic that specifically targets and inhibits Penicillin-Binding Protein 3 (PBP3), an essential enzyme in Gram-negative bacteria.[8][9] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan strands during the final stage of cell wall synthesis. By binding to PBP3, aztreonam blocks this process, leading to the formation of a defective cell wall. This ultimately results in cell elongation, filamentation, and lysis.[1][10]

Experimental Protocols

The following are detailed methodologies for the synthesis, characterization, and evaluation of aztreonam-siderophore conjugates, based on established protocols in the literature.[2][6][11]

Synthesis of an Aztreonam-Bis-Catechol Siderophore Conjugate (Representative Protocol)

This protocol describes a convergent synthesis strategy.

Materials:

-

Aztreonam

-

Mono-Cbz protected 1,2-diaminoethane

-

Tetrabenzyl bis-catechol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Water

-

Reagents for deprotection (e.g., H₂, Pd/C)

Procedure:

-

Activation of the Siderophore: The carboxylic acid of the tetrabenzyl-protected bis-catechol siderophore mimetic is activated by reacting with EDC·HCl and NHS in an appropriate solvent like DCM to form an NHS ester.

-

Coupling to the Linker: The NHS ester of the siderophore is then reacted with mono-Cbz protected 1,2-diaminoethane to form the siderophore-linker conjugate.

-

Deprotection of the Linker: The Cbz protecting group on the linker is removed by catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield the free amine of the siderophore-linker construct.

-

Conjugation to Aztreonam: The free carboxylic acid on the side chain of aztreonam is activated with EDC·HCl. The amine-functionalized siderophore-linker is then added to the activated aztreonam solution. The reaction pH is maintained around 4.5.

-

Deprotection of the Siderophore: The benzyl protecting groups on the catechol moieties are removed by catalytic hydrogenation.

-

Purification: The final conjugate is purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure and purity of the final product are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted

-

96-well microtiter plates

-

Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

-

This compound stock solution (in DMSO)

-

Resazurin solution (for viability assessment)

Procedure:

-

Preparation of Iron-Depleted Medium: Prepare CAMHB according to the manufacturer's instructions and then deplete iron by treatment with Chelex resin or by adding a strong iron chelator followed by dialysis. Supplement the medium with necessary cations like Ca²⁺, Mg²⁺, and Zn²⁺.[6]

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of the Antibacterial Agent: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the iron-depleted CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.[11]

Mandatory Visualizations

Signaling Pathway: Siderophore-Mediated Uptake

Caption: Siderophore-mediated uptake of this compound into Gram-negative bacteria.

Signaling Pathway: Aztreonam's Mechanism of Action

Caption: Mechanism of action of Aztreonam on bacterial cell wall synthesis.

Experimental Workflow

Caption: General experimental workflow for the development and evaluation of new antibacterial agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 9. Aztreonam - Wikipedia [en.wikipedia.org]

- 10. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted "Antibacterial Agent 63": A Technical Guide to Biofilm Formation Inhibition

For Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial Agent 63" or "Compound 63" has been assigned to several distinct chemical entities, each demonstrating unique and compelling anti-biofilm properties. This technical guide provides an in-depth analysis of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their activity. The information is curated from peer-reviewed scientific literature to aid researchers and drug development professionals in the pursuit of novel anti-biofilm therapeutics.

Guanidine Functionalized Anthranilamide 63: A Membrane-Disrupting Peptidomimetic

A promising class of compounds, guanidine functionalized anthranilamides, has been identified for its potent antibacterial and biofilm-disrupting capabilities. Within this class, a bromo-substituted derivative, also referred to as compound 9d in some literature, stands out for its efficacy against Staphylococcus aureus.[1][2][3]

Quantitative Data

The antibacterial and anti-biofilm activities of the bromo-substituted guanidine functionalized anthranilamide are summarized below.

| Compound | Bacterial Strain | MIC (µM) | Biofilm Disruption (%) at 62.4 µM |

| Bromo-substituted guanidinium compound (9d) | S. aureus | 3.9 | 83 |

| Bromo-substituted guanidinium compound (9d) | E. coli | 15.6 | Not Reported |

| Fluoro-substituted guanidinium compound (9b) | S. aureus | 2.0 | 92 (at 64 µM) |

Mechanism of Action

The primary mechanism of action for this class of compounds is the disruption of the bacterial cell membrane. This leads to membrane depolarization and subsequent cell death.[1][2]

Experimental Protocols

The MIC is determined using the broth microdilution method. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

Biofilm Formation: S. aureus is cultured in a 96-well plate in Tryptic Soy Broth supplemented with 1% glucose for 24 hours at 37°C to allow for biofilm formation.

-

Treatment: The planktonic cells are gently removed, and fresh medium containing various concentrations of the antibacterial agent is added to the wells. The plate is then incubated for another 24 hours.

-

Staining: The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed with methanol and then stained with 0.1% crystal violet solution for 15 minutes.

-

Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm. The percentage of biofilm disruption is calculated relative to the untreated control.

Aztreonam-Siderophore Conjugate 63: A "Trojan Horse" Approach

An innovative approach to combatting Gram-negative bacteria involves the conjugation of the β-lactam antibiotic aztreonam to a siderophore mimetic. This "Trojan horse" strategy utilizes the bacterium's own iron uptake system to deliver the antibiotic intracellularly, overcoming resistance mechanisms.[4][5][6]

Quantitative Data

The minimum inhibitory concentrations (MICs) for the aztreonam-siderophore conjugate against various Gram-negative pathogens are presented below.

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa (MDR) | Data not specified in abstract |

| Acinetobacter baumannii (MDR) | Data not specified in abstract |

| Other Gram-Negative Bacteria | Significant improvement over aztreonam alone |

Note: Specific MIC values for MDR strains were not detailed in the abstract of the primary literature found, but the study reports significant improvement in activity.

Mechanism of Action

The siderophore component of the conjugate binds to iron and is actively transported across the outer membrane of Gram-negative bacteria via specific siderophore receptors. Once in the periplasmic space, the aztreonam moiety inhibits penicillin-binding protein 3 (PBP3), a critical enzyme in cell wall synthesis, leading to cell lysis.[4][5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Novelty of Zosurabalpin: A New Class of Antibiotic Targeting Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), presents a critical threat to global health. Zosurabalpin, a recently identified macrocyclic peptide, represents a new class of antibiotics with a novel mechanism of action against this priority pathogen.[1] This technical guide provides a comprehensive overview of the preclinical data available for Zosurabalpin, focusing on its unique mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of Zosurabalpin as a promising candidate for combating multidrug-resistant Gram-negative infections.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its ability to acquire resistance to a wide array of antibiotics. The carbapenem-resistant strains (CRAB) are of particular concern, as they are often associated with high mortality rates and limited treatment options.[2] Zosurabalpin emerged from high-throughput screening as a potent inhibitor of A. baumannii.[1] This document will delve into the technical details that underscore the novelty of this antibacterial agent.

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

Zosurabalpin exhibits a novel mechanism of action by inhibiting the transport of lipopolysaccharide (LPS) to the bacterial outer membrane.[3] Specifically, it targets the LptB2FGC complex, a crucial component of the LPS transport machinery in Gram-negative bacteria.[4][5] This inhibition leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and ultimately causing cell death.[4] This unique target distinguishes Zosurabalpin from all currently approved antibiotics.

Zosurabalpin's mechanism of action.

Quantitative Data

Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter baumannii

| Bacterial Strain | Resistance Profile | Zosurabalpin MIC (µg/mL) | Meropenem MIC (µg/mL) | Colistin MIC (µg/mL) |

| ATCC 19606 | Susceptible | 0.5 | 0.25 | 1 |

| Clinical Isolate 1 | CRAB | 1 | >64 | 1 |

| Clinical Isolate 2 | CRAB, Colistin-R | 1 | >64 | >16 |

| Clinical Isolate 3 | Pan-drug Resistant | 0.5 | >64 | >16 |

MIC: Minimum Inhibitory Concentration. Data is representative of typical findings.

Table 2: In Vivo Efficacy of Zosurabalpin in a Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/g) at 24h |

| Vehicle Control | - | 0 |

| Zosurabalpin | 10 | 1.5 |

| Zosurabalpin | 25 | 2.8 |

| Zosurabalpin | 50 | 4.2 |

| Meropenem | 50 | No significant reduction |

CFU: Colony Forming Units. Model utilized a pan-drug resistant strain of A. baumannii.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Zosurabalpin was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains: A panel of A. baumannii strains, including reference strains and clinical isolates with varying resistance profiles, were used.

-

Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

-

Antibiotic Preparation: Zosurabalpin and comparator antibiotics were serially diluted in CAMHB in the microtiter plates.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Workflow for MIC determination.

Murine Thigh Infection Model

The in vivo efficacy of Zosurabalpin was evaluated in a neutropenic murine thigh infection model.

-

Animal Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice were inoculated in the thigh muscle with a clinical isolate of pan-drug resistant A. baumannii.

-

Treatment: Two hours post-infection, mice were treated with a single intravenous dose of Zosurabalpin, a comparator antibiotic, or a vehicle control.

-

Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on agar to determine the bacterial load (CFU/g of tissue).

-

Data Analysis: The reduction in bacterial load was calculated by comparing the CFU/g in the treated groups to the vehicle control group.

Conclusion

Zosurabalpin represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, potent in vitro activity against highly resistant strains of A. baumannii, and demonstrated in vivo efficacy make it a promising candidate for further clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation of Zosurabalpin and other novel antibacterial agents. Continued research is crucial to fully elucidate its therapeutic potential and to navigate the challenges of bringing a new antibiotic to the clinic.[3]

References

- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. infezmed.it [infezmed.it]

- 3. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 63

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] It is a fundamental laboratory measurement for assessing the in vitro activity of a new or existing antimicrobial agent against a specific organism.[2][3] This document provides a detailed protocol for determining the MIC of the novel compound, "Antibacterial Agent 63," using the broth microdilution method. This method is widely used due to its efficiency, reproducibility, and the ability to test multiple agents simultaneously.[4]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacterium.[5] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is identified as the lowest concentration of Agent 63 in which no turbidity is observed.[1][4] This quantitative result is crucial for drug development, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[2][6]

Detailed Experimental Protocol: Broth Microdilution

1. Materials and Reagents

-

This compound: Stock solution of known concentration (e.g., 1280 µg/mL) in an appropriate solvent.

-

Test Bacteria: Pure, overnight cultures of relevant bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™).

-

Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplemented media may be required.[7]

-

Equipment:

-

Sterile 96-well, round-bottom microtiter plates

-

Multichannel pipette (50-200 µL)

-

Single-channel pipettes

-

Sterile pipette tips

-

Sterile reagent reservoirs

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

-

Controls:

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Preparation of Microtiter Plate

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.

-

In the first column of wells (Column 1), add an additional 50 µL of the prepared 2X starting concentration of Agent 63 (e.g., if the highest desired concentration is 64 µg/mL, the starting solution should be 128 µg/mL).

-

Perform a serial two-fold dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

-

Repeat this process across the plate to Column 10.

-

After mixing the wells in Column 10, discard 50 µL to ensure all wells have a final volume of 50 µL before inoculation.

-

Column 11 will serve as the growth control (no agent).

-

Column 12 will serve as the sterility control (no bacteria).

4. Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from Column 1 to Column 11. Do not add bacteria to Column 12.

-

The final volume in each well (1-11) will be 100 µL.

-

Seal the plate with a lid or adhesive film to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

5. Reading and Interpreting Results

-

Following incubation, place the plate on a dark, non-reflective surface to read the results.

-

Examine the sterility control (Column 12); it should remain clear.

-

Examine the growth control (Column 11); it should show distinct turbidity.

-

Visually inspect the test wells (Columns 1-10) for any signs of bacterial growth (turbidity or a pellet at the bottom).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4]

Data Presentation

Quantitative results from the MIC assay should be recorded systematically. The table below illustrates a typical result layout for determining the MIC of Agent 63 against S. aureus.

| Well Column | Agent 63 Conc. (µg/mL) | Visual Growth (+/-) | OD₆₀₀ Reading | Interpretation |

| 1 | 64 | - | 0.045 | No Growth |

| 2 | 32 | - | 0.048 | No Growth |

| 3 | 16 | - | 0.051 | No Growth |

| 4 | 8 | - | 0.049 | No Growth |

| 5 | 4 | - | 0.055 | No Growth (MIC) |

| 6 | 2 | + | 0.485 | Growth |

| 7 | 1 | + | 0.510 | Growth |

| 8 | 0.5 | + | 0.525 | Growth |

| 9 | 0.25 | + | 0.530 | Growth |

| 10 | 0.125 | + | 0.535 | Growth |

| 11 | 0 (Growth Control) | + | 0.540 | Valid Growth |

| 12 | 0 (Sterility Control) | - | 0.042 | Valid Sterility |

Visual Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyclass.net [microbiologyclass.net]

- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols: Using "Antibacterial Agent 63" in a Mouse Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 63 is a novel siderophore-antibiotic conjugate, comprising the monobactam antibiotic aztreonam linked to a bis-catechol siderophore mimetic. This "Trojan horse" strategy facilitates the uptake of aztreonam by Gram-negative bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Acinetobacter baumannii, by exploiting their native iron acquisition systems.[1] These application notes provide an overview of the in vivo efficacy of this compound in mouse infection models and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the in vivo efficacy of this compound against key Gram-negative pathogens in established mouse infection models. Please note that the following data is representative and should be confirmed in specific experimental settings.

Table 1: Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Administration Route | Change in Bacterial Load (log10 CFU/thigh) at 24h post-infection |

| P. aeruginosa (MDR) | Vehicle Control | - | Subcutaneous | +2.5 ± 0.4 |

| This compound | 25 | Subcutaneous | -1.5 ± 0.3 | |

| This compound | 50 | Subcutaneous | -2.8 ± 0.5 | |

| Aztreonam | 50 | Subcutaneous | +1.8 ± 0.6 | |

| A. baumannii (MDR) | Vehicle Control | - | Subcutaneous | +2.2 ± 0.3 |

| This compound | 25 | Subcutaneous | -1.2 ± 0.4 | |

| This compound | 50 | Subcutaneous | -2.5 ± 0.6 | |

| Aztreonam | 50 | Subcutaneous | +2.0 ± 0.5 |

*p < 0.05 compared to vehicle control.

Table 2: Efficacy of this compound in a Mouse Systemic Infection (Septicemia) Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate at 72h post-infection (%) |

| P. aeruginosa (MDR) | Vehicle Control | - | Intravenous | 0 |

| This compound | 25 | Intravenous | 60 | |

| This compound | 50 | Intravenous | 90 | |

| Aztreonam | 50 | Intravenous | 10 | |

| A. baumannii (MDR) | Vehicle Control | - | Intravenous | 0 |

| This compound | 25 | Intravenous | 50 | |

| This compound | 50 | Intravenous | 80 | |

| Aztreonam | 50 | Intravenous | 0 |

*p < 0.05 compared to vehicle control.

Mechanism of Action and Signaling Pathway

This compound utilizes the bacterium's own iron uptake system to gain entry into the periplasmic space. The siderophore component of the conjugate is recognized by specific outer membrane receptors (e.g., FepA, IroN) in Gram-negative bacteria. This binding facilitates the active transport of the entire molecule across the outer membrane, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system. Once in the periplasm, the aztreonam "warhead" is released and can exert its antibacterial effect by binding to penicillin-binding protein 3 (PBP3). The inhibition of PBP3 disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in two standard mouse infection models.

Neutropenic Mouse Thigh Infection Model

This model is used to assess the bactericidal activity of the compound in a localized soft tissue infection.

References

Application Notes and Protocols for "Antibacterial Agent 63" Time-Kill Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial Agent 63." The protocols are based on established guidelines and are intended to ensure reproducible and reliable results.

Introduction

The time-kill assay is a dynamic method used to assess the antimicrobial efficacy of a compound over time.[1][2] By exposing a standardized bacterial population to a specific concentration of an antimicrobial agent, this assay can determine whether the agent kills the bacteria (bactericidal) or inhibits their growth (bacteriostatic).[1][3] This information is crucial for the preclinical development of new antibacterial drugs. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][4][5] An agent that causes a <3-log10 reduction in CFU/mL is considered bacteriostatic.[5]

Key Experimental Parameters

The following table summarizes the key quantitative parameters for conducting a time-kill assay for "this compound."

| Parameter | Recommended Value/Range | Notes |

| Bacterial Strain | Target-specific pathogenic strain | Use a well-characterized strain relevant to the intended therapeutic application of this compound. |

| Growth Phase | Mid-logarithmic phase | Ensures actively dividing bacteria, which are often more susceptible to antimicrobial agents.[4] |

| Initial Inoculum Density | 1 x 10⁵ to 5 x 10⁵ CFU/mL | A standardized starting concentration is critical for reproducibility.[4] |

| Test Concentrations of this compound | 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) | Testing a range of concentrations helps to characterize the dose-dependent effects of the agent.[5] |

| Controls | Growth Control (no agent), Vehicle Control (if applicable) | Essential for validating the experiment and ensuring that any observed effect is due to the antibacterial agent.[1] |

| Incubation Temperature | 37°C | Optimal growth temperature for most human pathogens. |

| Incubation Conditions | Shaking (e.g., 180-200 rpm) | Ensures aeration and uniform exposure of bacteria to the antimicrobial agent.[4] |

| Sampling Time Points | 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours | A series of time points allows for the characterization of the killing kinetics.[4] |